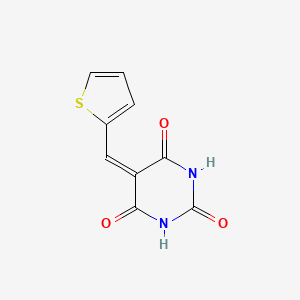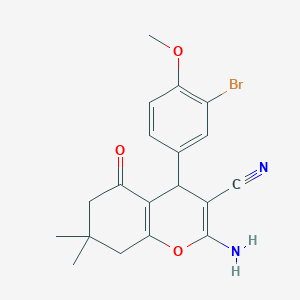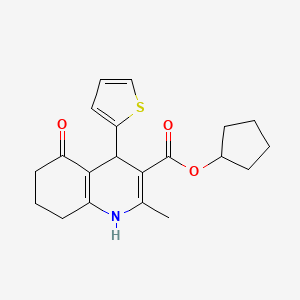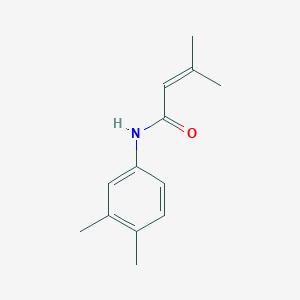![molecular formula C18H16O5 B5216063 methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoate](/img/structure/B5216063.png)
methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoate, commonly known as Coumarin, is a natural compound found in many plants such as tonka beans, cinnamon, and sweet clover. Coumarin has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anticoagulant effects.
作用机制
Coumarin exerts its biological activities through several mechanisms, including inhibition of enzymes, scavenging of free radicals, and modulation of gene expression. Coumarin has been found to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Coumarin has also been found to scavenge free radicals, which are involved in oxidative stress. Coumarin has been found to modulate gene expression by regulating the expression of genes involved in various biological processes.
Biochemical and Physiological Effects:
Coumarin has been found to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticoagulant effects. Coumarin has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Coumarin has also been found to scavenge free radicals, which are involved in oxidative stress. Coumarin has been found to inhibit the activity of coagulation factors such as thrombin and factor Xa, which are involved in the blood clotting process.
实验室实验的优点和局限性
Coumarin has several advantages and limitations for lab experiments. Coumarin is relatively inexpensive and readily available, making it an attractive compound for research. Coumarin is also stable and has a long shelf life, making it easy to store and handle. However, Coumarin has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Coumarin is also sensitive to light and can undergo photodegradation, which can affect its biological activity.
未来方向
There are several future directions for research on Coumarin. One area of research is the development of Coumarin-based drugs for the treatment of various diseases such as cancer and viral infections. Another area of research is the investigation of the potential toxicity of Coumarin and its derivatives. Coumarin has been found to have hepatotoxic and genotoxic effects in some studies, and further research is needed to determine the safety of Coumarin and its derivatives. Additionally, the development of new synthesis methods for Coumarin and its derivatives could lead to the discovery of new biological activities and applications.
合成方法
Coumarin can be synthesized through several methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and Perkin reaction. The Pechmann condensation reaction is the most commonly used method, which involves the reaction between salicylaldehyde and a β-keto ester in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation reaction involves the reaction between salicylaldehyde and malonic acid in the presence of a base such as sodium hydroxide. The Perkin reaction involves the reaction between salicylic acid and an acyl chloride in the presence of a base such as pyridine.
科学研究应用
Coumarin has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anticoagulant effects. Coumarin has also been found to have anticancer, antiviral, and antimicrobial properties. Coumarin has been used in the development of several drugs, including warfarin, a widely used anticoagulant drug. Coumarin has also been used in the development of several cosmetic and food products due to its pleasant fragrance and flavor.
属性
IUPAC Name |
methyl 2-(6-oxobenzo[c]chromen-3-yl)oxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-3-15(18(20)21-2)22-11-8-9-13-12-6-4-5-7-14(12)17(19)23-16(13)10-11/h4-10,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKDJZMJACWPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({6-oxo-6H-benzo[C]chromen-3-YL}oxy)butanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5215982.png)
![N-[2-(dimethylamino)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B5215986.png)



![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5216016.png)
![4-ethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5216032.png)

![1-(2-chloro-6-fluorobenzyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5216040.png)

![1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5216055.png)
![N-(2-cyanophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5216065.png)

![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)